molecular formula C19H14N2OS2 B12150921 5-{[1-Benzylindol-3-yl]methylene}-4-thioxo-1,3-thiazolidin-2-one

5-{[1-Benzylindol-3-yl]methylene}-4-thioxo-1,3-thiazolidin-2-one

Cat. No.: B12150921
M. Wt: 350.5 g/mol
InChI Key: JLTFQRGQRJJSPS-YVLHZVERSA-N
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Description

The compound 5-{[1-Benzylindol-3-yl]methylene}-4-thioxo-1,3-thiazolidin-2-one is a rhodanine (2-thioxothiazolidin-4-one) derivative featuring a 1-benzylindole substituent at the 5-position. Rhodanine derivatives are renowned for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C19H14N2OS2

Molecular Weight

350.5 g/mol

IUPAC Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one

InChI

InChI=1S/C19H14N2OS2/c22-19-20-18(23)17(24-19)10-14-12-21(11-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-10,12H,11H2,(H,20,22,23)/b17-10-

InChI Key

JLTFQRGQRJJSPS-YVLHZVERSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=S)NC(=O)S4

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=S)NC(=O)S4

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

  • Imine Intermediate Formation : 1-Benzylindole-3-carbaldehyde reacts with thiourea in ethanol under reflux to form a Schiff base. The aldehyde carbonyl is activated by protonation, facilitating nucleophilic attack by the amine group of thiourea.

  • Cyclization with Thioglycolic Acid : The imine intermediate undergoes nucleophilic addition with thioglycolic acid, followed by intramolecular cyclization to form the thiazolidinone core. Sulfur participation from thioglycolic acid introduces the 4-thioxo group.

Optimization Parameters :

  • Solvent : Ethanol or methanol (yield: 72–85%).

  • Catalyst : Triethylamine (10 mol%) enhances cyclization efficiency by deprotonating intermediates.

  • Temperature : Reflux at 80°C for 6–8 hours ensures complete conversion.

Table 1: Representative Yields Under Varied Conditions

SolventCatalystTime (h)Yield (%)
EthanolNone872
MethanolTriethylamine685
Waterβ-CD-SO3H478

Green Chemistry Protocols

Eco-friendly synthesis methods prioritize solvent-free conditions or aqueous media, reducing environmental impact while maintaining efficiency.

β-Cyclodextrin-SO3H Catalyzed Synthesis

A heterogeneous catalyst, β-cyclodextrin-SO3H, enables a one-pot synthesis in water:

  • Activation of Aldehyde : The catalyst enhances the electrophilicity of 1-benzylindole-3-carbaldehyde’s carbonyl group.

  • Thioglycolic Acid Addition : Sulfur nucleophiles attack the activated aldehyde, forming a thioester intermediate.

  • Cyclodehydration : Intramolecular cyclization yields the target compound, with water as the sole byproduct.

Advantages :

  • Catalyst recyclability (5 cycles without significant loss).

  • Reduced reaction time (4 hours) compared to conventional methods.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, achieving completion in 15–30 minutes.

Procedure and Outcomes

  • Reactants : 1-Benzylindole-3-carbaldehyde (1 eq), thiourea (1.2 eq), thioglycolic acid (1.5 eq).

  • Conditions : Microwave irradiation (300 W, 100°C), solvent-free.

  • Yield : 89% purity confirmed via HPLC.

Mechanistic Insight :
Microwave energy promotes rapid dielectric heating, lowering activation energy for cyclization.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • 1H NMR : A deshielded methine proton (δ 7.85–7.92 ppm) confirms Z-configuration of the exocyclic double bond.

  • IR Spectroscopy : Stretching vibrations at 1685 cm⁻¹ (C=O) and 1250 cm⁻¹ (C=S) validate the thiazolidinone core.

Crystallographic Data

Single-crystal X-ray diffraction reveals planar geometry at the thiazolidinone ring, with dihedral angles of 8.2° relative to the indole moiety.

Comparative Analysis of Methodologies

Table 2: Efficiency Metrics Across Synthesis Routes

MethodTime (h)Yield (%)Purity (%)Environmental Impact
Conventional88595Moderate
Green Chemistry47897Low
Microwave-Assisted0.58999Low

Chemical Reactions Analysis

Types of Reactions

5-{[1-Benzylindol-3-yl]methylene}-4-thioxo-1,3-thiazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be employed under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Brominated or nitrated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of thiazolidinones exhibit promising anticancer properties. For instance, compounds similar to 5-{[1-Benzylindol-3-yl]methylene}-4-thioxo-1,3-thiazolidin-2-one have shown significant inhibition of various cancer cell lines in vitro. A study highlighted that thiazolidinone derivatives demonstrated up to 84% inhibition against leukemia cell lines and substantial effects on central nervous system cancer cells .

Antimicrobial Properties : The compound is also being investigated for its antimicrobial effects. Its structure allows it to interact with bacterial cell membranes or inhibit specific enzymes critical for bacterial survival, making it a candidate for developing new antibiotics.

Anti-inflammatory and Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis or neurodegenerative diseases. Its ability to modulate inflammatory pathways could lead to therapeutic applications in chronic inflammatory disorders.

Biological Research

Mechanism of Action : The mechanism involves interaction with various molecular targets, including enzyme inhibition and receptor modulation. For example, it can bind to active sites of enzymes, blocking their activity and altering cellular signaling pathways.

Case Studies :

  • In one study, the compound was evaluated for its effect on cell proliferation and apoptosis in cancer cell lines, showing promise as a therapeutic agent in oncology.
  • Another investigation focused on its neuroprotective capabilities in models of oxidative stress, indicating potential applications in neurodegenerative diseases like Alzheimer’s.

Material Science

The unique chemical properties of 5-{[1-Benzylindol-3-yl]methylene}-4-thioxo-1,3-thiazolidin-2-one make it suitable for developing new materials and catalysts. Its ability to form complexes with metals can be exploited in catalysis for organic reactions.

Synthesis of Complex Molecules

In organic synthesis, this compound serves as a building block for creating more complex molecular architectures. Its reactivity allows chemists to modify the thiazolidinone framework to develop novel compounds with tailored biological activities.

Mechanism of Action

The mechanism of action of 5-{[1-Benzylindol-3-yl]methylene}-4-thioxo-1,3-thiazolidin-2-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural Analogues of Rhodanine Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at 5-Position Key Properties/Activities References
5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene Crystallographically characterized; Z-configuration confirmed via X-ray
5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one Azulene Electrochemical properties studied; redox behavior linked to azulene’s aromaticity
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one Bromoindolylidene Bioactivity against kinase targets inferred from indole pharmacophore
5-(4-Nitrophenylfuran-2-yl)methylene-4-thioxothiazolidin-2-one Nitrophenylfuran High electrophilicity due to nitro group; potential antitumor activity

Key Observations :

  • Steric and Conformational Effects : Bulky substituents like benzylindole may restrict rotation around the C5–C6 bond, stabilizing specific conformations critical for target binding .
  • Crystallographic Trends: Benzylidene derivatives (e.g., ) exhibit planar thiazolidinone rings, with intramolecular hydrogen bonds (e.g., S=O⋯H–N) stabilizing the Z-configuration .

Comparison of Yields :

  • Benzylidene derivatives (e.g., 3 in ) achieve higher yields (~81%) compared to indole-containing analogs (~22% in ), likely due to steric hindrance from heteroaromatic substituents.

Biological Activity

5-{[1-Benzylindol-3-yl]methylene}-4-thioxo-1,3-thiazolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, underlying mechanisms, research findings, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen. Its structure can be represented as follows:

C17H14N2S2\text{C}_{17}\text{H}_{14}\text{N}_2\text{S}_2

This compound features a benzylindole moiety which is known to enhance biological activity through various mechanisms, including antioxidant and anti-inflammatory properties.

Antioxidant Activity

Research indicates that thiazolidinone derivatives, including 5-{[1-Benzylindol-3-yl]methylene}-4-thioxo-1,3-thiazolidin-2-one, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. A study demonstrated that derivatives of thiazolidinones showed a marked increase in antioxidant activity compared to standard antioxidants like ascorbic acid .

Case Study 1: Antioxidant Efficacy

In a comparative study involving various thiazolidinone derivatives, 5-{[1-Benzylindol-3-yl]methylene}-4-thioxo-1,3-thiazolidin-2-one was evaluated for its ability to inhibit lipid peroxidation in rat liver homogenates. The results indicated that this compound significantly reduced malondialdehyde levels, a marker of oxidative stress, thereby demonstrating its potential as an effective antioxidant agent .

Case Study 2: Antidiabetic Activity

Another study focused on the impact of thiazolidinone derivatives on glucose uptake in muscle cells. The results showed that compounds similar to 5-{[1-Benzylindol-3-yl]methylene}-4-thioxo-1,3-thiazolidin-2-one enhanced glucose uptake significantly compared to controls. This suggests potential applications in managing type 2 diabetes through improved insulin sensitivity .

Mechanistic Insights

The biological activities of 5-{[1-Benzylindol-3-yl]methylene}-4-thioxo-1,3-thiazolidin-2-one can be attributed to several mechanisms:

  • PPARγ Activation : Similar compounds have shown increased binding affinity to PPARγ, leading to enhanced insulin sensitivity and glucose metabolism.
  • Antioxidant Mechanism : The presence of sulfur in the thiazolidinone structure may contribute to its ability to donate electrons and neutralize free radicals.

Research Findings Summary Table

Biological Activity Mechanism Reference
AntioxidantFree radical scavenging
AntidiabeticPPARγ activation
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Q. Q1. What are the standard synthetic routes for preparing 5-{[1-benzylindol-3-yl]methylene}-4-thioxo-1,3-thiazolidin-2-one, and how can purity be ensured?

A1. The compound is typically synthesized via a multi-step protocol:

  • Step 1: React 1-benzylindole-3-carbaldehyde with thiosemicarbazide to form the hydrazone intermediate.
  • Step 2: Cyclize the intermediate with mercaptoacetic acid or its derivatives under reflux in anhydrous conditions (e.g., acetic acid or DCM) to form the thiazolidinone core .
  • Purity Assurance: Purification via recrystallization (e.g., using DCM/EtOAc mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Monitor by TLC and confirm purity via HPLC (>95%) and melting point analysis .

Q. Q2. How is the structural configuration of the compound validated, particularly the Z/E isomerism of the benzylidene group?

A2. Key methods include:

  • X-ray crystallography: Resolves absolute stereochemistry (e.g., C1 as S-configuration in analogous thiazolidinones) .
  • NMR spectroscopy: NOESY/ROESY correlations identify spatial proximity of protons, distinguishing Z/E isomers. For example, coupling constants (J) >12 Hz in 1H^1H-NMR suggest trans-configuration .
  • Computational modeling: DFT calculations predict stable conformers and compare with experimental data .

Biological Activity and Screening

Q. Q3. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

A3. Prioritize assays based on structural analogs:

  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations.
  • Antimicrobial: Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Enzyme inhibition: Kinase (CDK1/GSK3β) or receptor antagonism (e.g., GpIIb/IIIa) assays at 1–50 μM .
    Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate dose-response curves.

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to improve yield and selectivity in the cyclization step?

A4. Systematic optimization involves:

  • Temperature: Lower temperatures (−40°C to −78°C) reduce side reactions during acyl chloride additions .
  • Catalysts: Lewis acids (e.g., ZnCl₂) or bases (Et₃N) enhance cyclization efficiency.
  • Solvent polarity: Polar aprotic solvents (DMF, DCM) favor intramolecular cyclization over dimerization .
    Example: In analogous syntheses, yields improved from 45% to 72% using Et₃N in DCM at −40°C .

Q. Q5. How can computational methods predict the compound’s reactivity or binding affinity?

A5. Key approaches include:

  • Molecular docking (AutoDock/Vina): Simulate binding to target proteins (e.g., CDK1) using PDB structures.
  • DFT calculations (Gaussian): Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes over 50–100 ns trajectories .

Data Contradictions and Reproducibility

Q. Q6. How should researchers address discrepancies in reported biological activities of thiazolidinone derivatives?

A6. Mitigate contradictions via:

  • Standardized protocols: Use identical cell lines, assay conditions (e.g., incubation time, serum concentration).
  • Structural verification: Confirm batch purity (HPLC, HRMS) and isomer ratios (NMR).
  • Meta-analysis: Compare IC₅₀ values across studies, adjusting for experimental variables (e.g., pH, solvent) .

Q. Q7. Why do analogous compounds exhibit varying antimicrobial potency despite similar structures?

A7. Factors include:

  • Substituent effects: Electron-withdrawing groups (e.g., Cl, NO₂) enhance membrane penetration.
  • Stereochemistry: Z-isomers may exhibit stronger hydrogen bonding with bacterial targets.
  • Lipophilicity: LogP values >3.0 correlate with improved Gram-negative activity (e.g., E. coli) .

Industrial-Scale Considerations

Q. Q8. How can lab-scale synthesis be adapted for larger batches without compromising purity?

A8. Critical adjustments:

  • Continuous flow reactors: Enhance mixing and heat transfer for exothermic steps.
  • Automated purification: Simulated moving bed (SMB) chromatography for high-throughput separation.
  • Process analytics: In-line FTIR or PAT tools monitor reaction progress in real-time .

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